Bleomycetin -

Bleomycetin

Catalog Number: EVT-1587159
CAS Number:
Molecular Formula: C57H89N19O21S2
Molecular Weight: 1440.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bleomycetin is produced by the fermentation of Streptomyces verticillus, a soil-dwelling bacterium known for its ability to synthesize a variety of bioactive compounds. The production of bleomycetin can be enhanced through genetic and metabolic engineering techniques that optimize the biosynthetic pathways within the organism .

Classification

Bleomycetin belongs to a class of antibiotics known as bleomycins, which are characterized by their unique structure comprising a peptide portion and a sugar moiety. This classification is significant due to their mechanism of action, which involves interaction with DNA.

Synthesis Analysis

Methods

The synthesis of bleomycetin has been approached through both natural extraction and total synthesis. The total synthesis involves multiple steps that include the assembly of key intermediates, culminating in the formation of the final antibiotic structure.

  1. Key Intermediates: The synthesis begins with the preparation of carbohydrate moieties and amino acid derivatives. For instance, one synthetic route involves the use of 1,6-di-O-acetyl-3,4-di-O-benzyl-2-O-[2,4,6-tri-O-acetyl-3-O-(N-acetylcarbamoyl)-α-D-mannopyranosyl]-β-L-gulopyranose as a starting material .
  2. Final Steps: The final methylation step transforms bleomycin demethyl A2 into bleomycin A2, which is crucial for achieving biological activity similar to that of naturally derived compounds .

Technical Details

The total synthesis requires careful control of reaction conditions and purification steps, including thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm the structure at each stage .

Molecular Structure Analysis

Structure

Bleomycetin consists of a complex structure featuring:

  • Peptide Backbone: Composed of several amino acids linked by peptide bonds.
  • Sugar Moiety: A disaccharide that enhances solubility and biological activity.

The molecular formula for bleomycetin A2 is C55H83N17O21S .

Data

The compound exhibits specific stereochemistry critical for its biological activity. Structural studies using techniques such as X-ray crystallography have elucidated its three-dimensional conformation, which is vital for understanding its interaction with DNA .

Chemical Reactions Analysis

Reactions

Bleomycetin undergoes several chemical reactions that are integral to its function:

  1. DNA Binding: Bleomycetin binds to DNA through intercalation and forms complexes with metal ions (e.g., copper), which enhance its reactivity towards DNA .
  2. Hydrolysis: The compound can also undergo hydrolysis in physiological conditions, affecting its stability and potency.

Technical Details

The binding affinity of bleomycetin to DNA has been quantified; for instance, one molecule binds approximately every 3.7 base pairs in calf thymus DNA . This binding is crucial for its mechanism of action.

Mechanism of Action

Process

Bleomycetin's mechanism involves:

  1. DNA Strand Cleavage: It induces single and double-strand breaks in DNA through oxidative damage facilitated by metal ion coordination.
  2. Cell Cycle Arrest: The resultant DNA damage triggers cellular pathways leading to apoptosis or cell cycle arrest in cancer cells.

Data

Studies have shown that bleomycin's effectiveness varies with cell type and environmental conditions, influencing its therapeutic application .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents, facilitating its use in clinical formulations.

Chemical Properties

  • Stability: Sensitive to light and heat; requires careful storage conditions.
  • pH Sensitivity: Activity can be influenced by pH levels, necessitating pH-controlled environments during formulation.

Relevant data on melting points and solubility profiles can be critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Bleomycetin is primarily used in oncology as an antitumor agent. Its applications include:

  • Cancer Treatment: Effective against testicular cancer, Hodgkin's lymphoma, and other malignancies.
  • Research Tool: Utilized in molecular biology studies to investigate DNA repair mechanisms due to its ability to induce specific types of DNA damage.

In addition to therapeutic uses, ongoing research explores potential applications in gene therapy and targeted drug delivery systems leveraging its unique properties .

Historical Context and Discovery of Bleomycin

Early Isolation from Streptomyces verticillus and Structural Characterization

Bleomycin was first isolated in 1962 from the actinomycete bacterium Streptomyces verticillus by Japanese scientists exploring microbial metabolites for anticancer properties [1] [7]. Initial fermentation broths yielded a complex mixture of glycopeptide compounds exhibiting antibacterial and antitumor activities. The pioneering research team employed solvent extraction and chromatographic techniques to separate the bioactive components, leading to the identification of bleomycin as a copper-chelating glycopeptide with a unique hybrid structure [2] [9].

Structural elucidation revealed bleomycin consists of three functionally distinct domains:

  • A metal-binding pyrimidine-imidazole region enabling DNA cleavage
  • A peptidyl backbone contributing to DNA binding specificity
  • A disaccharide moiety (L-gulose-D-mannose) facilitating cellular uptake

X-ray crystallography later confirmed bleomycin's ternary structure when complexed with DNA, showing how its bithiazole tail intercalates into DNA grooves while the metal-binding domain positions itself for oxidative damage [5] [8]. The naturally occurring mixture primarily contains bleomycin A2 (55-70%) and B2 (25-32%), differing only in their terminal amine substituents [1] [9].

Table 1: Structural Characteristics of Key Bleomycin Variants

VariantTerminal Amine GroupRelative Abundance (%)DNA Cleavage Specificity
Bleomycin A24-aminobutyl dimethylsulfonium55-705'-GT-3' / 5'-GC-3'
Bleomycin B2Arginine derivative25-325'-GC-3' / 5'-GT-3'
NC0604*Amidepropyl spermidineTraceEnhanced cytotoxicity

Novel analogue isolated from *S. verticillus var. pingyangensis [2]*

Evolution of Clinical Applications from Antitumor Agent to Molecular Probe

Bleomycin received initial FDA approval in 1973 as Blenoxane® (Bristol-Myers Squibb) for squamous cell carcinomas and Hodgkin's lymphoma [1] [5]. Its unique mechanism of action—inducing DNA strand breaks via oxidative damage—provided therapeutic advantage in combination regimens like ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) for lymphoma and BEP (Bleomycin, Etoposide, Cisplatin) for testicular cancer [3] [8]. Unlike radiation or alkylating agents, bleomycin causes minimal myelosuppression, enabling its use in multi-drug protocols without overlapping hematological toxicity.

Beyond oncology, bleomycin emerged as an indispensable molecular probe due to its sequence-specific DNA cleavage properties. Researchers exploit bleomycin-iron complexes to study:

  • Chromatin architecture through cleavage accessibility patterns
  • DNA-protein interactions via footprinting techniques
  • DNA repair mechanisms by inducing targeted double-strand breaks [6] [10]

The bleomycin-induced pulmonary fibrosis model became the gold standard for studying idiopathic pulmonary fibrosis (IPF) pathogenesis. Molecular profiling confirmed that genes differentially expressed during bleomycin-induced fibrosis in mice show significant enrichment in IPF patients (P<0.001), particularly those regulating mitosis, growth factor signaling, and extracellular matrix deposition [6]. This model has facilitated the evaluation of over 100 candidate anti-fibrotic compounds since 1980.

Table 2: Evolution of Bleomycin Applications (1966-Present)

Time PeriodPrimary ApplicationKey AdvancementsResearch Impact
1966-1975Antitumor antibioticInitial clinical trials for lymphomas and testicular cancerEstablished curative regimens for germ cell tumors
1975-1990DNA biochemistry probeDevelopment of footprinting techniquesElucidated DNA-protein interaction dynamics
1990-2010Pulmonary fibrosis modelingValidation of molecular parallels with human IPFEnabled high-throughput drug screening
2010-PresentTargeted therapy vectorAntibody-bleomycin conjugates in developmentPotential for tumor-specific DNA damage

Key Contributions of Hamao Umezawa to Bleomycin Research

Professor Hamao Umezawa (1914-1986) pioneered bleomycin's discovery and development during his tenure at the Institute of Microbial Chemistry (IMC) in Tokyo [4] [7]. His systematic approach to antibiotic discovery involved:

  • Screening soil microbes for antimicrobial activity
  • Fractionating bioactive components using novel chromatographic methods
  • Modifying lead compounds to enhance therapeutic indices

After discovering kanamycin (1957), Umezawa identified bleomycin from S. verticillus fermentation broths in 1962, recognizing its unique anticancer potential [7]. His team achieved the first clinical lot production in 1966, leading to Japanese approval in 1969. Umezawa addressed early limitations through analog development:

  • Pepleomycin: Semi-synthetic derivative with improved pulmonary safety profile
  • Bleomycinic acid: Core structure enabling targeted modifications
  • Conjugates: Antibody-linked variants for tumor-specific delivery [4] [9]

Umezawa's legacy includes establishing the IMC (1962), training generations of antibiotic researchers, and publishing over 500 papers on microbial metabolites. He received Japan's Cultural Medal (1962) for discovering kanamycin and bleomycin, the latter remaining on WHO's Essential Medicines List [4] [7]. Current production optimization studies still build upon his foundational work, using N-acetylglucosamine regulation to enhance bleomycin yields in S. verticillus fermentations [9].

Properties

Product Name

Bleomycetin

IUPAC Name

[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(1S,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Molecular Formula

C57H89N19O21S2

Molecular Weight

1440.6 g/mol

InChI

InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39-,40+,41+,42-,43+,44+,45-,55+,56-/m0/s1

InChI Key

QYOAUOAXCQAEMW-DEXXSRBISA-N

Synonyms

leomycetin
bleomycetin hydrochloride
bleomycin A5
N1-(3-((4-aminobutyl)amino)propyl)bleomycinamide
NSC-350895
pingyangmycin
zhengguangmycin A5

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.